5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid
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Overview
Description
5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes bromine, ethylphenoxy, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound are not widely reported, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: Shares the bromobenzoic acid core but differs in functional groups.
2-Bromo-5-(chlorosulfonyl)benzoic acid: Similar bromobenzoic acid structure with different substituents
Uniqueness
5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrN2O4S |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
5-bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17BrN2O4S/c1-2-11-3-6-13(7-4-11)25-10-16(22)21-18(26)20-15-8-5-12(19)9-14(15)17(23)24/h3-9H,2,10H2,1H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
RLJDNTRTDNISAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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